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Compound of Interest

Compound Name: BnO-PEG6-OH

Cat. No.: B1666792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Benzyl-PEG6-

alcohol (BnO-PEG6-OH), a valuable bifunctional linker used in the synthesis of antibody-drug

conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document compiles

available data for its characterization by Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS), along with generalized experimental protocols relevant to its analysis.

Core Spectroscopic Data
BnO-PEG6-OH, with the chemical formula C19H32O7 and a molecular weight of 372.45 g/mol

, possesses a distinct spectroscopic signature that is crucial for its identification and quality

control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of BnO-PEG6-OH.

The expected chemical shifts in ¹H and ¹³C NMR are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for BnO-PEG6-OH
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Chemical Shift (ppm) Multiplicity Assignment

~7.35 m 5H, Aromatic protons (C₆H₅)

~4.57 s 2H, Benzyl protons (C₆H₅CH₂)

~3.70 - 3.55 m

24H, PEG backbone protons (-

OCH₂CH₂O-) and terminal -

CH₂OH

~2.75 t 1H, Hydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectroscopic Data for BnO-PEG6-OH

Chemical Shift (ppm) Assignment

~138.5 Quaternary aromatic carbon (C₆H₅)

~128.4 Aromatic carbons (C₆H₅)

~127.7 Aromatic carbons (C₆H₅)

~73.2 Benzyl carbon (C₆H₅CH₂)

~72.5 PEG backbone carbons (-OCH₂CH₂O-)

~70.5 PEG backbone carbons (-OCH₂CH₂O-)

~70.2 PEG backbone carbons (-OCH₂CH₂O-)

~69.8 PEG backbone carbons (-OCH₂CH₂O-)

~61.6 Terminal PEG carbon (-CH₂OH)

Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of BnO-PEG6-OH. Common

ionization techniques for PEGylated molecules include Electrospray Ionization (ESI) and

Matrix-Assisted Laser Desorption/Ionization (MALDI).

Table 3: Mass Spectrometry Data for BnO-PEG6-OH
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Parameter Value

Molecular Formula C₁₉H₃₂O₇

Exact Mass 372.21 g/mol

Common Adducts (m/z)
[M+H]⁺: 373.22, [M+Na]⁺: 395.20, [M+K]⁺:

411.17

Experimental Protocols
Detailed experimental procedures are critical for obtaining high-quality spectroscopic data. The

following are generalized protocols for the NMR and MS analysis of PEG-containing

compounds like BnO-PEG6-OH.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of BnO-PEG6-OH in approximately 0.6 mL of a

suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

The use of DMSO-d₆ can be advantageous for observing the hydroxyl proton, which appears

as a distinct peak around 4.56 ppm and is less affected by water content in the sample.

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
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Number of Scans: 1024 or more scans may be necessary due to the low natural

abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-150 ppm.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Mass Spectrometry Protocol (ESI-MS)
Sample Preparation: Prepare a dilute solution of BnO-PEG6-OH (e.g., 10-100 µg/mL) in a

solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of

formic acid (0.1%) to promote protonation.

Instrument: A high-resolution mass spectrometer equipped with an electrospray ionization

source (e.g., a Q-TOF or Orbitrap instrument).

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a low flow rate (e.g., 5-10 µL/min).

MS Parameters:

Ionization Mode: Positive ion mode is typically used to observe protonated ([M+H]⁺) or

other adducted species ([M+Na]⁺, [M+K]⁺).

Capillary Voltage: ~3-4 kV.

Source Temperature: 100-150 °C.

Mass Range: Scan a range appropriate for the expected molecular weight and potential

adducts (e.g., m/z 100-1000).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

any characteristic adducts. The high-resolution data allows for the confirmation of the
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elemental composition.

Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of BnO-PEG6-OH.
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Caption: Workflow for the synthesis and characterization of BnO-PEG6-OH.
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To cite this document: BenchChem. [Spectroscopic Data and Experimental Protocols for
BnO-PEG6-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666792#spectroscopic-data-for-bno-peg6-oh-nmr-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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